molecular formula C22H22N4O2 B10759398 Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) CAS No. 544678-82-2

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)

Cat. No.: B10759398
CAS No.: 544678-82-2
M. Wt: 374.4 g/mol
InChI Key: GTBUZLPQANSGGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Chemical Reactions Analysis

Types of Reactions: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes. For example, it has been shown to inhibit collagenase 3, an enzyme involved in the breakdown of collagen .

Medicine: In medicine, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is being explored for its potential therapeutic applications. Its ability to inhibit enzymes like collagenase 3 suggests it may have potential in treating conditions related to excessive collagen breakdown, such as arthritis .

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) involves its interaction with specific molecular targets. For example, it inhibits collagenase 3 by binding to its active site, preventing the enzyme from breaking down collagen . This inhibition can help maintain the structural integrity of tissues and prevent excessive collagen degradation.

Comparison with Similar Compounds

Uniqueness: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is unique due to its specific substitution pattern on the benzylamide moieties.

Properties

544678-82-2

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide

InChI

InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

GTBUZLPQANSGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C

Origin of Product

United States

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